Sodium hypophosphite monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

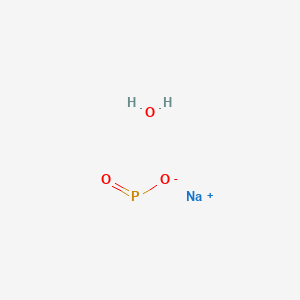

Sodium hypophosphite monohydrate, also known as sodium phosphinate, is the sodium salt of hypophosphorous acid. It is often encountered as a monohydrate with the chemical formula NaPO₂H₂·H₂O. This compound appears as odorless white crystals and is highly soluble in water. It is widely used in various industrial applications, particularly in electroless nickel plating .

准备方法

Synthetic Routes and Reaction Conditions: Sodium hypophosphite monohydrate can be synthesized by reacting white phosphorus with calcium hydroxide in water to form calcium hypophosphite. This intermediate is then treated with sodium carbonate to produce sodium hypophosphite and calcium carbonate as a byproduct .

Industrial Production Methods: In industrial settings, high-purity sodium hypophosphite is prepared by mixing yellow phosphorus, lime, ionic-membrane caustic soda, and water. The resulting solution is treated with barium hypophosphate and activated carbon to remove impurities. The final product is obtained by filtering and washing the crystals with de-ionized water .

Types of Reactions:

Reduction: this compound is a strong reducing agent.

Decomposition: Upon heating, it decomposes to produce phosphine and disodium phosphate.

Substitution: It can react with unsaturated compounds in the presence of tert-butyl hydroperoxide to form phosphinic acids.

Common Reagents and Conditions:

Reducing Agents: Commonly used in the presence of nickel salts for electroless plating.

Oxidizing Agents: Reacts with oxidizing agents like tert-butyl hydroperoxide in organic synthesis.

Major Products:

Nickel-Phosphorus Coatings: Formed during electroless nickel plating.

Phosphinic Acids: Formed in organic synthesis reactions.

科学研究应用

Electroless Nickel Plating

Overview:

Sodium hypophosphite monohydrate is predominantly used in electroless nickel plating (EN), a process that deposits a uniform layer of nickel-phosphorus alloy on various substrates without the need for electrical current. This method is essential in industries requiring corrosion-resistant coatings.

Mechanism:

In the EN process, sodium hypophosphite serves as the primary reducing agent, reducing nickel ions in solution to metallic nickel. The resulting nickel deposit can contain up to 15% phosphorus, enhancing the hardness and corrosion resistance of the coating .

Applications:

- Aerospace and Aviation: Coating components that require high durability and resistance to wear.

- Automotive Industry: Used for engine parts, fuel injectors, and exhaust systems to improve longevity and performance.

- Electronics: Essential for plating printed circuit boards (PCBs) and connectors, ensuring conductivity and reliability .

Water Treatment

Functionality:

Sodium hypophosphite is employed in water treatment processes to reduce metal ion content in industrial wastewater. It effectively removes heavy metals such as nickel, copper, and iron before discharge into the environment.

Case Studies:

- Industrial Wastewater Management: Facilities utilize sodium hypophosphite to comply with environmental regulations by treating effluents containing toxic metals, thus contributing to cleaner water systems .

Chemical Synthesis and Catalysis

Role as a Reducing Agent:

Sodium hypophosphite acts as a reducing agent in various chemical reactions. It is utilized in organic synthesis for decomplexation reactions and as an intermediate in the production of hypophosphorous acid.

Polymerization Catalyst:

In polymer chemistry, sodium hypophosphite serves as a catalyst for synthesizing acrylic acid-based polymers, enhancing reaction rates and product yields .

Food Industry Applications

Food Additive:

Sodium hypophosphite has been investigated for its potential use as a food preservative due to its antiseptic properties. It helps maintain the freshness of fruits, vegetables, and meat products by inhibiting microbial growth .

Pharmaceuticals

Intermediate in Drug Formulations:

The compound is also utilized in pharmaceutical manufacturing as an intermediate for various drug formulations. Its role as a reducing agent facilitates specific chemical reactions necessary for synthesizing active pharmaceutical ingredients (APIs) .

Textile Industry

Stabilizer and Reducing Agent:

In textiles, sodium hypophosphite is used for bleaching processes and as a stabilizer to prevent degradation during polymer processing. Its application improves the quality and durability of textile products .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Electroless Nickel Plating | Coating metals/plastics | Corrosion resistance, uniform thickness |

| Water Treatment | Reducing heavy metal content in wastewater | Environmental compliance, cleaner effluents |

| Chemical Synthesis | Reducing agent in organic reactions | Enhanced reaction rates |

| Food Industry | Preservative for food products | Maintains freshness, inhibits microbial growth |

| Pharmaceuticals | Intermediate in drug formulations | Facilitates synthesis of APIs |

| Textile Industry | Bleaching agent, stabilizer | Improves quality and durability |

作用机制

Sodium hypophosphite monohydrate acts as a reducing agent by donating electrons to metal ions, reducing them to their metallic state. This process is facilitated by the presence of fine particles of palladium, which activate the substrate. The resulting nickel deposit contains up to 15% phosphorus, providing a durable and corrosion-resistant coating .

相似化合物的比较

Sodium Phosphite: Another sodium salt of phosphorous acid, used in similar applications but with different chemical properties.

Monosodium Phosphate: Used in food and water treatment, but lacks the reducing properties of sodium hypophosphite.

Disodium Phosphate: Commonly used in food and industrial applications, but does not serve as a reducing agent.

Uniqueness: Sodium hypophosphite monohydrate is unique due to its strong reducing properties, making it highly effective in electroless nickel plating. Its ability to reduce metal ions to their base metal forms sets it apart from other similar compounds .

生物活性

Sodium hypophosphite monohydrate (NaPO₂H₂·H₂O) is a sodium salt of hypophosphorous acid, recognized for its diverse applications in various fields, including chemistry, food preservation, and materials science. Its biological activity, particularly as a reducing agent and antioxidant, has garnered attention in both industrial and pharmaceutical contexts.

This compound is typically encountered as a white crystalline solid that is highly soluble in water. Its chemical formula is NaPO₂H₂·H₂O, with a molar mass of approximately 105.99 g/mol for the monohydrate form. The compound is known for its reducing properties, which are critical in various catalytic and synthetic processes.

Biological Applications

1. Antioxidant Properties

Sodium hypophosphite has been utilized as an antioxidant in food products. It acts by inhibiting oxidative processes that can lead to spoilage and degradation of food quality. Its use is generally recognized as safe (GRAS) by regulatory agencies, indicating minimal toxicological effects when used appropriately in food applications .

2. Reducing Agent in Chemical Reactions

As a strong reducing agent, sodium hypophosphite is employed in various chemical reactions, including the reduction of metal ions and the synthesis of nanocomposites. For instance, it has been used effectively in the synthesis of chitosan-copper nanocomposites, demonstrating its utility in catalytic applications .

3. Curing Agent

Research has shown that sodium hypophosphite can function as a curing agent in polymer chemistry. It enhances the properties of materials by facilitating cross-linking reactions, which improve mechanical strength and thermal stability . This application is particularly relevant in the textile industry, where it has been used to modify cellulosic fabrics .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study investigated the antimicrobial effects of citric acid combined with sodium hypophosphite against various bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting potential applications in food preservation and packaging .

- Textile Enhancements : Research on the functionalization of textiles with chitosan using sodium hypophosphite revealed improved tensile strength and durability of treated fabrics. This demonstrates the compound's role in enhancing material properties for industrial applications .

- Food Preservation : Sodium hypophosphite has been employed as a meat pickling accelerator, contributing to the preservation of meat products by acting against spoilage microorganisms while maintaining product quality .

Data Table: Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Formula | NaPO₂H₂·H₂O |

| Molar Mass | 105.99 g/mol |

| Solubility | Highly soluble in water |

| pH Range | 6.0 to 8.0 |

| Applications | Antioxidant, reducing agent, curing agent |

| Toxicological Status | Generally Recognized As Safe (GRAS) |

属性

CAS 编号 |

123333-67-5 |

|---|---|

分子式 |

H4NaO3P |

分子量 |

105.994 g/mol |

IUPAC 名称 |

sodium;hydroxyphosphinite;hydrate |

InChI |

InChI=1S/Na.H2O2P.H2O/c;1-3-2;/h;1,3H;1H2/q+1;-1; |

InChI 键 |

GMSPQBCYUHZCNF-UHFFFAOYSA-N |

SMILES |

O.[O-]P=O.[Na+] |

手性 SMILES |

O.[O-]P=O.[Na+] |

规范 SMILES |

O.OP[O-].[Na+] |

Key on ui other cas no. |

123333-67-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。